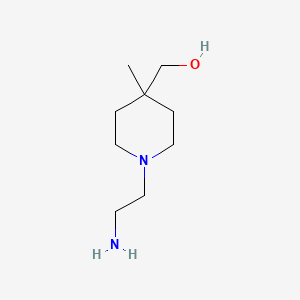

(1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol

Vue d'ensemble

Description

The compound “(1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol” is a derivative of piperidine, which is a heterocyclic organic compound. This compound contains an aminoethyl group (-NH-CH2-CH2-) and a methyl group (-CH3) attached to the piperidine ring. Additionally, it has a methanol group (-CH2OH) attached to the piperidine ring .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group (-NH2) is a common site of reactivity in many chemical reactions. Similarly, the hydroxyl group (-OH) in the methanol group could potentially be involved in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like -NH2 and -OH would likely make it polar and potentially soluble in polar solvents .Applications De Recherche Scientifique

Methanol in Environmental and Energy Applications

Methanol, a simple alcohol with wide-ranging applications, is instrumental in environmental and energy sectors. Research on methanol and its derivatives focuses on its role as a fuel, its catalytic synthesis, and its environmental impact. For instance, methanol is studied for its potential in fuel cells, where it acts as a hydrogen source for generating energy. Methanol's role in synthesizing other chemicals, such as dimethyl ether and formaldehyde, also garners significant interest due to its applications in industry and environmental technology (Heinzel & Barragán, 1999; Pandey, 2022).

Catalysis and Chemical Synthesis

The catalytic properties of methanol and its involvement in chemical synthesis are pivotal in developing efficient industrial processes. Studies explore the use of various catalysts to improve methanol's reactivity and selectivity in producing valuable chemicals. This includes research on the methanol-to-olefins process, which converts methanol into ethylene and propylene, critical feedstocks for the petrochemical industry (Indarto et al., 2008). Additionally, the exploration of methanol's role in generating sustainable fuels and chemicals highlights its importance in green chemistry and energy sustainability.

Environmental Monitoring and Biotechnological Applications

Methanol and its derivatives are also studied for their environmental monitoring applications. For example, methanol markers are used to detect insulating paper degradation in transformer insulating oil, demonstrating its utility in monitoring and maintaining electrical equipment (Jalbert et al., 2019). Furthermore, methanotrophs, bacteria that metabolize methane into methanol, are researched for their potential in bioremediation and as a source of sustainable biofuels and bioproducts, showcasing methanol's relevance in biotechnological innovations (Strong, Xie, & Clarke, 2015).

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures, such as morpholinyl-bearing arylsquaramides, have been shown to modulate lysosomal ph by facilitating the transmembrane transport of chloride anions . This suggests that (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol might also interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been shown to disrupt the homeostasis of lysosomal ph , which could potentially affect various downstream cellular processes.

Pharmacokinetics

The molecular weight of the compound is 1041509 , which might influence its bioavailability and distribution within the body.

Result of Action

Related compounds have been shown to disrupt the homeostasis of lysosomal ph , which could potentially lead to changes in cellular processes and overall cell function.

Action Environment

It’s worth noting that the kinetics of similar compounds, such as 1-(2-aminoethyl) piperazine, have been studied under various conditions , suggesting that environmental factors could potentially influence the action of (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol.

Orientations Futures

Propriétés

IUPAC Name |

[1-(2-aminoethyl)-4-methylpiperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(8-12)2-5-11(6-3-9)7-4-10/h12H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFMLKYOBOPSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CCN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477228.png)

![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)pyridin-3-amine](/img/structure/B1477230.png)

![6-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)pyridin-3-amine](/img/structure/B1477231.png)

![2-Azido-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B1477233.png)

![5-alanyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477234.png)

![3-Oxo-3-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propanenitrile](/img/structure/B1477237.png)

![2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B1477238.png)

![3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1477239.png)

![2-(Methylamino)-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477240.png)

![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline](/img/structure/B1477242.png)

![3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1477246.png)

![9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477248.png)